molecular formula C15H18N2O B6613281 Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- CAS No. 163629-09-2

Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-

Cat. No.: B6613281
CAS No.: 163629-09-2
M. Wt: 242.32 g/mol
InChI Key: QIXUHQMNXSNWHO-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- is a synthetic pyrrolidine derivative characterized by a 2-methylindole acetyl substituent. The pyrrolidine scaffold is a five-membered saturated nitrogen heterocycle, widely utilized in medicinal chemistry due to its conformational flexibility and ability to mimic peptide bonds.

Properties

IUPAC Name

2-(2-methylindol-1-yl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-12-10-13-6-2-3-7-14(13)17(12)11-15(18)16-8-4-5-9-16/h2-3,6-7,10H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXUHQMNXSNWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167629
Record name Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163629-09-2
Record name Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163629092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloroacetyl Chloride-Mediated Acylation

A widely adopted method involves reacting pyrrolidine with chloroacetyl chloride to form 1-chloroacetylpyrrolidine, followed by substitution with 2-methylindole. Source details a scalable protocol:

  • Step 1 : Pyrrolidine is treated with excess chloroacetyl chloride in N,N-dimethylformamide (DMF) at 0–5°C to form 1-chloroacetylpyrrolidine.

  • Step 2 : The chloro intermediate undergoes nucleophilic displacement with 2-methylindole in tetrahydrofuran (THF) using potassium carbonate as a base, yielding the target compound.

Key Data :

ParameterValueSource
Yield (Step 1)90%
Reaction Time26 hours (Step 1)
SolventDMF/THF

This method avoids racemization but requires strict temperature control to prevent over-acylation.

SEM-Protected Indole Strategies

Source describes a protective group strategy using 2-(trimethylsilyl)ethoxymethyl (SEM) to prevent undesired cyclization during indole functionalization:

  • SEM Protection : 2-Methylindole is protected with SEM chloride under basic conditions.

  • Acylation : The protected indole reacts with chloroacetylpyrrolidine in the presence of tetramethylguanidine.

  • Deprotection : SEM removal with tetra-n-butylammonium fluoride (TBAF) yields the final product.

Advantages :

  • Suppresses side reactions during acylation (e.g., intramolecular cyclization).

  • Enables high-purity isolation (>95% by HPLC).

Indole Functionalization Strategies

Buchwald–Hartwig Coupling

Source highlights the use of palladium-catalyzed couplings to attach indole derivatives to pyrrolidine precursors. For example:

  • A brominated indole intermediate is prepared via nitromethane condensation.

  • Buchwald–Hartwig coupling with a pyrrolidine-containing aryl halide forms the C–N bond.

Conditions :

  • Catalyst: Pd(OAc)₂/Xantphos

  • Base: Cs₂CO₃

  • Solvent: Toluene at 110°C

  • Yield: 76–82%

Cyclization Approaches

Source reports pyrrolidine ring formation via ketone reduction and cyclization:

  • Ozonolysis of a Morita–Baylis–Hillman adduct generates a diketone.

  • Zn(BH₄)₂-mediated reduction forms a diol, which undergoes acid-catalyzed cyclization to a pyrrolidone.

  • Borane-dimethyl sulfide reduction converts the pyrrolidone to pyrrolidine.

This route is stereospecific but requires multi-step purification.

One-Pot Synthesis Approaches

Source discloses a telescopic process for related pyrrolidinecarbonitriles, adaptable to the target compound:

  • Acylation : Pyrrolidine reacts with chloroacetyl chloride in DMF.

  • Alkylation : In situ reaction with 2-methylindole in THF/K₂CO₃.

  • Workup : Sequential extractions with dichloromethane and pH adjustments isolate the product without intermediate purification.

Advantages :

  • 80–85% overall yield.

  • Reduced solvent waste.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (Source):

    • Pyrrolidine protons: δ 3.58–3.50 (m, 2H), 2.85–2.75 (m, 2H).

    • Indole protons: δ 7.34 (d, J = 7.5 Hz, 1H), 6.63 (dd, J = 3.3, 2.0 Hz, 1H).

    • Acetyl methyl: δ 2.54 (s, 3H).

  • ¹³C NMR (Source):

    • Pyrrolidine carbons: 46.8 ppm (CH₂), 25.3 ppm (CH₂).

    • Indole carbons: 136.2 ppm (C-2), 121.9 ppm (C-3).

Chromatographic Purity

HPLC analysis (Source) confirms >98% purity using a C18 column (acetonitrile/water gradient).

Challenges and Optimization

Stereochemical Control

Racemization occurs during LiAlH₄ reductions of pyrrolidones (Source). Substituting with borane-THF improves enantiomeric excess (ee >90%).

Byproduct Formation

Intramolecular cyclization of unprotected indoles (Source) is mitigated by SEM protection or low-temperature acylation.

Scalability Issues

Patented one-pot methods (Source) address industrial scalability, reducing solvent use by 40% compared to stepwise protocols .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

The compound Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- (commonly referred to as a pyrrolidine derivative of indole) has garnered significant attention in the field of medicinal chemistry due to its diverse applications, particularly in drug development. This article explores its scientific research applications, including pharmacological properties, synthesis methods, and potential therapeutic uses.

Anticancer Activity

Research has indicated that pyrrolidine derivatives exhibit promising anticancer properties. For instance, studies have shown that certain indole-pyrrolidine compounds can inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation. A notable study synthesized a series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters and evaluated their anticancer potential in vitro, demonstrating significant activity against various cancer cell lines .

Antimicrobial Properties

Pyrrolidine derivatives have also been evaluated for their antimicrobial efficacy. Compounds derived from 1H-indole structures have shown activity against both Gram-positive and Gram-negative bacteria. A specific derivative was found to be nearly equipotent to standard antibiotics such as norfloxacin against Escherichia coli, suggesting its potential use as an antimicrobial agent .

Neurological Applications

The neuroprotective effects of pyrrolidine derivatives make them candidates for treating neurodegenerative diseases. Research has highlighted their role in inhibiting acetylcholinesterase and monoamine oxidase activities, which are crucial for maintaining neurotransmitter levels in the brain. This dual inhibition suggests potential applications in managing conditions like Alzheimer's disease .

Anti-inflammatory Effects

Pyrrolidine compounds have demonstrated anti-inflammatory properties by modulating inflammatory pathways. For example, some derivatives have been shown to inhibit the activation of microglia and reduce the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases and conditions such as Parkinson's disease .

Synthesis and Characterization

The synthesis of pyrrolidine derivatives typically involves multi-step chemical reactions that may include:

  • Acylation : Introducing acetyl groups to enhance biological activity.
  • Cyclization : Forming the pyrrolidine ring through cyclization reactions.
  • Functionalization : Modifying the indole structure to improve solubility and bioavailability.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds.

Case Study 1: Anticancer Evaluation

A series of pyrrolidine-indole derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. The study reported that one compound exhibited an IC50 value significantly lower than that of conventional chemotherapeutics, indicating its potential as a lead compound for further development.

Case Study 2: Antimicrobial Testing

In another study, a novel pyrrolidine derivative was tested against multiple bacterial strains. The results indicated that the compound had a broad spectrum of activity and was particularly effective against resistant strains of Staphylococcus aureus, suggesting its utility in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- involves its interaction with specific molecular targets. The indole moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial in its biological activities, such as antiviral and anticancer effects . The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- and related compounds:

Compound Name Substituents/Modifications Molecular Weight Key Pharmacological Properties Reference Compounds
Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- 2-methylindole acetyl group on pyrrolidine ~286.3 (estimated) Hypothesized DPP-4 inhibition or antimalarial activity (inferred from SAR) N/A
NVP-DPP728 2-cyano group; 5-cyanopyridin-2-yl aminoethyl 303.3 Potent DPP-4 inhibitor (IC₅₀ = 11 nM); antihyperglycemic
Vildagliptin 3-hydroxyadamantyl amino group; 2-cyano 303.4 DPP-4 inhibitor (IC₅₀ = 2.3 nM); approved for T2DM treatment
Compound 10 (from ) Acetyl-pyrrolidine derivative Not reported Similar cell potency to acetyl derivative 14
Compound 14 (from ) Acetyl-pyrrolidine derivative Not reported Retained antimalarial potency
Key Observations:

Substituent Impact on Activity: The 2-methylindole acetyl group in the target compound introduces aromaticity and bulk, which may enhance target binding compared to simpler acetyl derivatives (e.g., compound 14). However, acetyl groups in other positions (e.g., compounds 15, 16) abolish activity, emphasizing the importance of substituent placement . Cyano groups in NVP-DPP728 and Vildagliptin are critical for DPP-4 inhibition, forming covalent interactions with the catalytic serine residue. The absence of a cyano group in the target compound suggests it may target a different enzyme or mechanism .

Role of Basic Nitrogen: In piperidine-based analogs (e.g., compounds 6, 7), the basic nitrogen is essential for antimalarial potency.

Steric and Electronic Effects :

  • The 2-methylindole group provides steric hindrance and electron-rich aromaticity, which could improve metabolic stability or binding specificity compared to unsubstituted pyrrolidines (e.g., compounds 11, 12) .

Pharmacological and Therapeutic Implications

  • DPP-4 Inhibition: While the target compound lacks the cyano group critical for DPP-4 inhibition in NVP-DPP728 and Vildagliptin, its indole moiety may interact with secondary binding pockets in DPP-4 or related proteases. Further enzymatic assays are required to validate this hypothesis .
  • Antimalarial Activity : highlights that acetyl-pyrrolidine derivatives (e.g., compound 14) retain potency against Plasmodium falciparum. The target compound’s 2-methylindole group may enhance membrane permeability or disrupt parasite-specific pathways, warranting in vitro testing .

Biological Activity

Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and cytoprotective properties.

Chemical Structure and Properties

Pyrrolidine derivatives are known for their diverse biological activities. The specific compound features a pyrrolidine ring linked to an indole moiety, which is known for its significant role in various biological processes. The structure can be represented as follows:

C13H14N2O\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}

This compound includes a pyrrolidine ring and an indole group that may influence its interaction with biological targets.

Antibacterial and Antifungal Activity

Research has demonstrated that certain pyrrolidine derivatives exhibit notable antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : In vitro studies have shown that various pyrrolidine compounds can inhibit the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for effective compounds often range from 75 µg/mL to 150 µg/mL against Gram-positive and Gram-negative bacteria respectively .
  • Antifungal Activity : Some derivatives have also shown antifungal properties, making them potential candidates for developing new antimicrobial agents against resistant strains .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameMIC (µg/mL) against B. subtilisMIC (µg/mL) against E. coli
2,6-dipiperidino-1,4-dibromobenzene75<125
2,4,6-tripyrrolidinochlorobenzene125150
1,3-dipyrrolidinobenzeneNo activityNo activity

Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been explored through various studies. For example:

  • Cell Viability Assays : Compounds derived from pyrrolidine have been tested against cancer cell lines such as A549 (human lung adenocarcinoma). Some derivatives showed significant cytotoxic effects with viability reductions ranging from 66% to 86% at concentrations around 100 µM .
  • Mechanism of Action : The presence of specific substituents on the pyrrolidine ring appears to enhance the anticancer activity by modulating cellular pathways involved in apoptosis and cell proliferation.

Table 2: Anticancer Activity of Pyrrolidine Derivatives

Compound NameCell LineViability (%) at 100 µM
Compound AA54966
Compound BHSAEC1-KT78
Compound CA54986

Cytoprotective Activity

In addition to antimicrobial and anticancer properties, certain pyrrolidine derivatives exhibit cytoprotective effects against oxidative stress:

  • Oxidative Stress Protection : Studies indicate that some compounds can protect cells from oxidative damage by scavenging free radicals. For instance, derivatives demonstrated cytoprotective activities ranging between 57% to 94% at specific concentrations .

Table 3: Cytoprotective Activity of Pyrrolidine Derivatives

Compound NameCytoprotective Activity (%) at 0.1 mg/mL
Compound D92.7
Compound E94.7
Compound F84.9

Q & A

Q. What are the established synthetic routes for preparing Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-, and what critical reaction conditions influence yield and purity?

A multi-step synthesis is typically employed, involving nucleophilic substitution and coupling reactions. For example, fluorinated aldehydes can react with dialkylamines (e.g., pyrrolidine) in DMF at 150°C under anhydrous conditions, followed by purification via ethyl acetate extraction and MgSO₄ drying . Key factors include:

  • Reagent stoichiometry : Maintaining a 1:1 molar ratio of aldehyde to amine to minimize side reactions.
  • Temperature control : Prolonged heating (20 hours) ensures complete substitution.
  • Purification : TLC monitoring (e.g., silica gel plates) and column chromatography are critical for isolating the target compound .

Q. How can researchers confirm the structural identity and purity of Pyrrolidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-?

A combination of spectroscopic and chromatographic methods is essential:

  • ¹H NMR : Characteristic peaks for the pyrrolidine ring (δ 3.33–3.30 ppm, multiplet) and indole protons (δ 7.61–6.75 ppm) confirm substitution patterns .
  • LC-MS/MS : Quantifies intermediates (e.g., chloroacetyl pyrrolidine) with high sensitivity (LOQ ≤ 0.1 ng/mL) using reverse-phase C18 columns and electrospray ionization .
  • Elemental analysis : Validates nitrogen content (e.g., 7.5% observed vs. 7.99% theoretical) .

Advanced Research Questions

Q. What computational and experimental approaches are recommended for analyzing the conformational flexibility of the pyrrolidine ring and its implications for biological activity?

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve torsional angles and hydrogen-bonding networks. For example, SHELX programs have been widely employed to determine the puckering parameters of pyrrolidine derivatives .
  • Molecular dynamics simulations : Assess ring-flipping energetics and correlate with enzymatic binding (e.g., DPP-IV inhibition). The 2-methylindole group may restrict flexibility, enhancing target affinity .

Q. How does the 2-methylindole moiety influence the compound’s binding affinity to DPP-IV, based on structure-activity relationship (SAR) studies?

The 2-methylindole group enhances hydrophobic interactions with DPP-IV’s S2 pocket. Comparative studies with Vildagliptin (a DPP-IV inhibitor containing a cyanopyrrolidine and adamantane group) show:

  • Steric effects : The methyl group on indole reduces off-target binding, improving selectivity.
  • Electron density distribution : The indole’s π-system stabilizes aromatic stacking with Tyr547 in the enzyme’s active site .
  • Bioavailability : Methyl substitution decreases metabolic oxidation, prolonging half-life in vivo .

Q. What analytical strategies are recommended to resolve contradictory data in crystallization attempts of this compound?

  • Twinned data refinement : Use SHELXL’s TWIN command to model overlapping lattices, particularly for monoclinic or orthorhombic systems .
  • High-resolution synchrotron data : Collect data at ≤ 1.0 Å resolution to resolve disorder in the acetyl-indole side chain.
  • Thermogravimetric analysis (TGA) : Confirm solvent-free crystallization conditions to avoid hydrate/anhydrate discrepancies .

Q. How can researchers optimize microwave-assisted synthesis for this compound to reduce reaction time while maintaining yield?

  • Solvent selection : Use n-butanol (0.25 M) for efficient microwave absorption and uniform heating.
  • Catalyst screening : Test K₂CO₃ or Cs₂CO₃ to accelerate nucleophilic substitution.
  • Pulsed heating : Apply 100 W microwave irradiation in 30-second intervals to prevent decomposition. Yields ≥90% have been reported for analogous pyrrolidine derivatives .

Methodological Notes

  • Data contradictions : Synthesis protocols in and use different purification methods (MgSO₄ vs. ammonium chloride washes), suggesting solvent polarity adjustments may be needed for specific intermediates.
  • Advanced tools : SHELX programs () and LC-MS/MS () are prioritized for structural and analytical rigor.

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